trans-2-hexenyl lactate chemical properties and structure
trans-2-hexenyl lactate chemical properties and structure
Chemical Identity, Synthesis, and Pharmacological Profile
Executive Summary
trans-2-Hexenyl lactate (CAS: 85554-71-8), also known as (E)-2-hexenyl lactate, is a specialized flavor and fragrance ester characterized by a unique "green-creamy" organoleptic profile. Structurally, it combines the fresh, leafy notes of the trans-2-hexenyl moiety (characteristic of green leaf volatiles) with the soft, dairy-like nuances of the lactate group. While less ubiquitous than its acetate counterpart, it serves as a critical high-impact molecule for formulating realistic fruit profiles (apple, pear, tropical) and dairy-fat accords. This guide details its physicochemical properties, validated synthesis protocols, analytical characterization, and metabolic fate.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | [(E)-hex-2-enyl] 2-hydroxypropanoate |
| Common Name | trans-2-Hexenyl lactate |
| CAS Number | 85554-71-8 |
| Molecular Formula | C |
| SMILES | CCC/C=C/COC(=O)C(C)O |
| Molecular Weight | 172.22 g/mol |
Structural Logic
The molecule features three distinct pharmacophores/olfactophores:
- -Unsaturated Chain: The (E)-configured double bond at C2 is rigid, imparting the sharp "green" and "waxy" character typical of leaf aldehydes/alcohols.
-
Ester Linkage: Provides volatility and fruity character, bridging the lipophilic tail and hydrophilic head.
- -Hydroxy Group: The lactate moiety introduces hydrogen bonding capability, significantly raising the boiling point relative to the acetate and contributing a "creamy" or "lactonic" modification to the odor profile.
Physicochemical Profile
| Property | Value | Source/Validation |
| Appearance | Colorless to pale yellow liquid | Visual inspection |
| Boiling Point | ~250–251 °C (at 760 mmHg) | Est.[1] (Good Scents) |
| Density | ~0.97–0.98 g/cm³ | Comparative ester density |
| LogP (o/w) | 1.75 | Predicted (XLogP3) |
| Solubility | Soluble in ethanol, oils; Insoluble in water | Lipophilic chain dominance |
| Flash Point | > 97 °C | High MW ester |
Synthesis & Manufacturing Protocols
Causality in Synthetic Design
Direct Fischer esterification is often slow due to the secondary hydroxyl of lactic acid and potential polymerization. Therefore, Steglich Esterification (DCC/DMAP coupling) is the preferred lab-scale method to ensure high yield and retention of the trans-alkene stereochemistry without isomerization.
Protocol: Steglich Esterification
Objective: Synthesize trans-2-hexenyl lactate from trans-2-hexen-1-ol and L-lactic acid.
Reagents:
-
trans-2-Hexen-1-ol (1.0 eq)
-
L-Lactic acid (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve trans-2-hexen-1-ol (10 mmol) and L-lactic acid (11 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (1 mmol) to the solution and cool the mixture to 0 °C using an ice bath to suppress side reactions (N-acylurea formation).
-
Coupling: Dissolve DCC (11 mmol) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO
(to remove unreacted acid), and brine. -
Dry the organic layer over anhydrous MgSO
and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure trans-2-hexenyl lactate.
Visualization: Synthesis Pathway
Figure 1: Steglich esterification mechanism preventing thermal isomerization of the alkene.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.
Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV) Key Fragments (Interpretation):
-
m/z 45 (Base Peak): [CH
CH(OH)]+ — The characteristic lactate fragment. -
m/z 83: [C
H ]+ — Loss of the lactate group; the hexenyl cation. -
m/z 55: [C
H ]+ — Fragmentation of the hexenyl chain. -
m/z 172 (Molecular Ion): Often weak or absent due to ester instability.
Nuclear Magnetic Resonance (1H-NMR)
Solvent: CDCl
- 5.6–5.8 ppm (2H, m): Vinylic protons (trans-alkene).
-
4.6 ppm (2H, d): Allylic methylene (-O-CH
-CH=). - 4.3 ppm (1H, q): Methine proton of the lactate group (-CH (OH)-).
- 1.4 ppm (3H, d): Methyl group of the lactate.
- 0.9 ppm (3H, t): Terminal methyl of the hexenyl chain.
Metabolism & Safety Profile
Metabolic Fate (ADME)
As an ester, trans-2-hexenyl lactate functions as a "prodrug" for its constituent alcohol and acid. It is rapidly hydrolyzed by carboxylesterases (CES) in the intestinal lumen and liver.
-
Hydrolysis: Cleavage yields trans-2-hexen-1-ol and L-lactic acid.
-
Lactic Acid Pathway: Enters the Cori Cycle or is oxidized to pyruvate (Krebs Cycle).
-
Hexenol Pathway: trans-2-Hexen-1-ol is oxidized by Alcohol Dehydrogenase (ADH) to trans-2-hexenal, then to trans-2-hexenoic acid, which undergoes
-oxidation or conjugation with glutathione/glycine for excretion.
Visualization: Metabolic Hydrolysis
Figure 2: Metabolic hydrolysis and downstream detoxification pathways.
Toxicology & Regulatory Status
-
Status: Listed in the Japanese Standards for Food Additives (JSFA).
-
Safety Assessment: The hydrolysis products are considered safe. Lactic acid is endogenous; trans-2-hexen-1-ol is a common component of fresh fruits (FEMA 2562).
-
Sensitization: Like many
-unsaturated systems, the metabolite trans-2-hexenal has potential skin sensitization properties (Michael acceptor), but the lactate ester form mitigates direct reactivity until hydrolysis occurs.
References
-
The Good Scents Company. (2023). (E)-2-Hexenyl lactate Chemical Information. Retrieved from [Link]
-
MassBank of North America (MoNA). (2024). Mass Spectrum of (E)-hex-2-enyl lactate (Record JP009227). Retrieved from [Link][2]
-
PubChem. (2024). Compound Summary: (E)-Hex-2-enyl lactate (CID 6366079).[2][1] National Library of Medicine.[2] Retrieved from [Link][2]
-
Japanese Ministry of Health, Labour and Welfare. (2010). Specifications and Standards for Foods, Food Additives, etc. Retrieved from [Link][3][4]
- Adams, T. B., et al. (2008). The FEMA GRAS assessment of -unsaturated aldehydes and related substances. Food and Chemical Toxicology, 46(9), 2935-2967. (Contextual reference for hexenyl metabolism).
Sources
- 1. (E)-2-hexen-1-yl lactate, 85554-71-8 [thegoodscentscompany.com]
- 2. (E)-hex-2-enyl lactate | C9H16O3 | CID 6366079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101602663B - Method for synthesizing (E)-2-hexenoic acid - Google Patents [patents.google.com]
- 4. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
